

DY-680-NHS Ester Antibody Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DY-680-NHS ester	
Cat. No.:	B15553301	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with **DY-680-NHS ester**, a near-infrared (NIR) fluorescent dye. The information is compiled for use in research and drug development applications, including western blotting, microscopy, flow cytometry, and in vivo imaging.

Introduction

DY-680 is a bright and photostable NIR dye that is well-suited for applications requiring high sensitivity and low background fluorescence.[1] The N-hydroxysuccinimide (NHS) ester functional group of **DY-680-NHS ester** reacts efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus) on antibodies and other proteins to form a stable amide bond.[2] This protocol outlines the materials, procedures, and calculations necessary to achieve optimal and reproducible antibody conjugation.

Quantitative Data Summary

Successful antibody labeling depends on several key parameters. The following tables summarize the recommended starting conditions, which should be optimized for each specific antibody and application.

Table 1: Recommended Reaction Conditions for DY-680-NHS Ester Antibody Labeling

Parameter	Recommended Range	Notes
Antibody Concentration	1 - 10 mg/mL	Higher concentrations (>2 mg/mL) generally lead to more efficient labeling.[3][4][5][6]
Molar Excess of Dye:Antibody	5:1 to 20:1	This is a critical parameter to optimize. Lower ratios are used for higher protein concentrations, while more dilute solutions may require a higher molar excess.[7]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	Amine-free buffers are essential to prevent competition with the antibody for the NHS ester.[7]
Reaction pH	8.3 - 8.5	This pH range is optimal for the reaction between the NHS ester and primary amines.[7]
Reaction Temperature	Room Temperature or 4°C	Room temperature reactions are typically faster, while 4°C can be used for sensitive proteins.[4]
Incubation Time	1 - 4 hours (Room Temp) or Overnight (4°C)	Longer incubation times may be necessary at lower temperatures.[7]
Quenching Reagent	1 M Tris-HCl or Glycine, pH ~8.0	(Optional) Stops the labeling reaction by consuming unreacted NHS ester.[4]

Table 2: Properties of **DY-680-NHS Ester**

Property	Value	Reference
Molecular Weight	731.92 g/mol	[8]
Excitation Maximum (λex)	~690 nm	[9][10]
Emission Maximum (λem)	~709 nm	[9][10]
Molar Extinction Coefficient	140,000 M ⁻¹ cm ⁻¹	[8]
Solubility	DMSO, DMF, Methanol, Ethanol	[8]

Experimental Protocols

Materials

- Antibody of interest (in an amine-free buffer such as PBS)
- DY-680-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- (Optional) Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25) or dialysis cassette
- Phosphate Buffered Saline (PBS)

Antibody Preparation

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris, glycine, or other amine-containing buffers, perform a buffer exchange using a desalting column or dialysis against PBS.
- Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer for optimal labeling efficiency.[3][6]

DY-680-NHS Ester Stock Solution Preparation

- Allow the vial of DY-680-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.
- Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and used immediately, as NHS esters are moisture-sensitive.[7]

Antibody Labeling Procedure

- Calculate the required volume of the DY-680-NHS ester stock solution to achieve the
 desired molar excess. A starting point of a 10:1 to 15:1 molar ratio of dye to antibody is
 recommended.[4][5]
- While gently vortexing the antibody solution, add the calculated volume of the dye stock solution dropwise.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light. For more sensitive antibodies, the reaction can be performed overnight at 4°C.
- (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4]

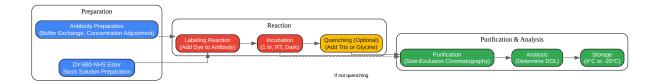
Purification of the Labeled Antibody

- Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS.
- Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
- Alternatively, dialysis can be performed against PBS to remove the free dye.

Determination of the Degree of Labeling (DOL)

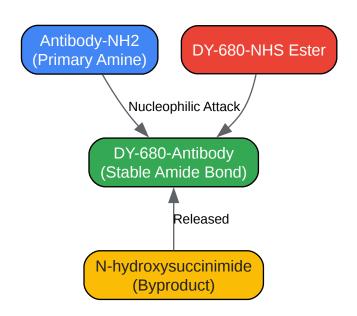
The DOL is the average number of dye molecules conjugated to each antibody molecule.

- Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of DY-680 (~680 nm, A680).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - Dye Concentration (M) = A680 / (ϵ dye × path length)
 - Where ε dye is the molar extinction coefficient of DY-680 (140,000 M⁻¹cm⁻¹).
- Calculate the concentration of the antibody. A correction factor is needed to account for the dye's absorbance at 280 nm.
 - Corrected A280 = A280 (A680 × CF)
 - The correction factor (CF) for similar dyes is often in the range of 0.05-0.3. For precise measurements, this should be determined empirically.
 - Antibody Concentration (M) = Corrected A280 / (ε Ab × path length)
 - Where ε _Ab for a typical IgG is ~210,000 M⁻¹cm⁻¹.
- Calculate the DOL:
 - DOL = Dye Concentration / Antibody Concentration


An optimal DOL for most applications is between 2 and 7.

Storage

Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.


Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for antibody labeling with **DY-680-NHS ester**.

Click to download full resolution via product page

Caption: Reaction of **DY-680-NHS ester** with a primary amine on an antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. ulab360.com [ulab360.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. biotium.com [biotium.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. DY-680 [dyomics.com]
- 9. DY-680-NHS ester, 1264737-80-5 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [DY-680-NHS Ester Antibody Labeling: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553301#dy-680-nhs-ester-antibody-labelingprotocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com